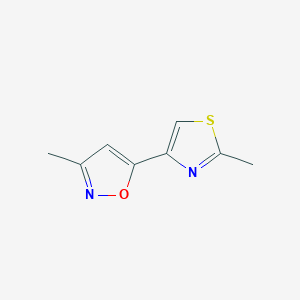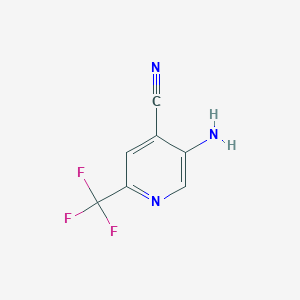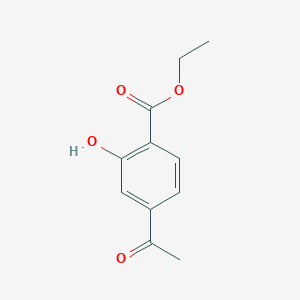
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is a derivative of isoindoline-1,3-dione and features a pyrrolidinone ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a suitable pyrrolidinone derivative. One common method involves the use of a solventless reaction under heating conditions, which aligns with green chemistry principles . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: This compound is similar in structure and is used in the development of thalidomide-based PROTACs.
2-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione:
Uniqueness
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of the pyrrolidinone and isoindoline-1,3-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3 |
Clé InChI |
UBDGGDUWSGLVTF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)




![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)



![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
